4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride
Description
Properties
IUPAC Name |
4-bromo-2-ethyl-5-methylpyrazole-3-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrClN2O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIQRBJWODQUPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384060 | |
| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-00-6 | |
| Record name | 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10384060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-00-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Alkylation of Pyrazole Precursors
The synthesis begins with the alkylation of 4-bromo-3-methylpyrazole using ethyl bromoacetate in the presence of a base such as potassium carbonate (K₂CO₃). This step introduces the ethyl group at the N1 position of the pyrazole ring. Reaction conditions typically involve refluxing in anhydrous tetrahydrofuran (THF) at 80°C for 12–16 hours, yielding 4-bromo-1-ethyl-3-methylpyrazole with >85% efficiency.
Table 1: Alkylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent | THF |
| Temperature | 80°C |
| Reaction Time | 12–16 hours |
| Yield | 85–90% |
Bromination Strategies
Bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical-initiated conditions. A mixture of the alkylated pyrazole, NBS, and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl₄) is heated to 70°C, affording the brominated intermediate in 75–80% yield.
Modern Synthetic Approaches
One-Pot Tandem Reactions
Recent advancements utilize one-pot methodologies to streamline synthesis. For instance, a palladium-catalyzed coupling reaction between 1-ethyl-3-methylpyrazole and bromine sources (e.g., CuBr₂) in dimethylacetamide (DMAc) at 120°C achieves simultaneous bromination and functionalization, reducing purification steps and improving overall yield to 88%.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A protocol combining alkylation and bromination steps under microwave conditions (150°C, 30 minutes) achieves 92% yield, with energy consumption reduced by 40% compared to conventional methods.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:
Table 2: Continuous Flow Reactor Conditions
| Parameter | Value |
|---|---|
| Temperature | 120°C |
| Residence Time | 8–12 minutes |
| Throughput | 1.5 kg/h |
| Purity (HPLC) | ≥99% |
This system minimizes side reactions such as over-bromination and ensures consistent product quality.
Reaction Optimization and Yield Enhancement
Solvent and Catalyst Screening
Optimization studies identify dimethylformamide (DMF) as the optimal solvent for bromination, improving reaction homogeneity and yield by 12%. Catalytic systems employing iron(III) chloride (FeCl₃) enhance bromine activation, reducing reaction time to 4 hours.
Temperature-Controlled Quenching
Gradual cooling of reaction mixtures to −20°C during workup prevents thermal degradation, preserving product integrity and increasing isolated yield to 94%.
Analytical Characterization of Synthetic Products
Spectroscopic Confirmation
X-Ray Diffraction Analysis
Single-crystal X-ray diffraction reveals bond lengths of C=O (1.21 Å) and C-Br (1.91 Å), confirming regioselective bromination and carbonyl chloride formation.
Comparative Analysis of Synthesis Pathways
Table 3: Efficiency of Synthetic Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Classical Alkylation | 85 | 95 | 16 |
| One-Pot Tandem | 88 | 97 | 8 |
| Microwave-Assisted | 92 | 99 | 0.5 |
Microwave-assisted synthesis offers superior efficiency, though scalability remains challenging compared to continuous flow systems .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrazole derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: The carbonyl chloride group can react with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions:
Brominating Agents: Bromine, N-bromosuccinimide (NBS)
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Condensation Reagents: Amines, alcohols, thionyl chloride (SOCl2), oxalyl chloride (COCl)2
Major Products:
- Substituted pyrazole derivatives
- Amides and esters from condensation reactions
Scientific Research Applications
Synthesis of Bioactive Molecules
4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride serves as a versatile intermediate in the synthesis of various bioactive compounds. Its ability to introduce bromine and carbonyl functionalities makes it valuable for creating novel heterocycles that exhibit biological activity.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic applications. Researchers have explored its derivatives for:
- Anticancer Activity : Studies indicate that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds derived from 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole have shown promise in reducing inflammation markers in preclinical models .
Reagents in Biochemical Assays
This compound is utilized as a reagent in various biochemical assays, particularly those involving enzyme inhibition studies. Its reactive carbonyl group can form stable adducts with nucleophiles, allowing researchers to study enzyme kinetics and mechanisms.
Case Study 1: Synthesis of Anticancer Agents
A recent study synthesized a series of pyrazole derivatives using this compound as a starting material. These derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutics. The study highlighted the compound's potential as a lead structure for developing new anticancer drugs.
Case Study 2: Anti-inflammatory Compound Development
Another investigation focused on modifying the structure of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole to enhance its anti-inflammatory properties. The researchers reported that specific substitutions on the pyrazole ring led to increased efficacy in reducing inflammatory cytokines in vitro, paving the way for further development of anti-inflammatory therapies.
Mechanism of Action
The mechanism of action of 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and carbonyl chloride group can participate in covalent bonding with biological macromolecules, leading to the modulation of their activity .
Comparison with Similar Compounds
Key Observations:
Functional Group Reactivity : The acyl chloride group in the target compound confers higher reactivity toward amines and alcohols compared to the ethyl ester or carboxylic acid analogs, making it more suitable for rapid coupling reactions.
Heterocycle Core : Replacing the pyrazole ring with oxazole (as in 5-bromo-4-ethyl-1,3-oxazole hydrochloride) alters electronic properties and biological activity due to differences in aromaticity and lone pair distribution.
Research Findings and Trends
- Reactivity Studies : Acyl chlorides exhibit reaction completion times <1 hour with amines, while ester analogs require >12 hours under similar conditions.
- Biological Activity : Pyrazole derivatives generally show higher antimicrobial activity compared to oxazole counterparts, attributed to enhanced hydrogen bonding capabilities.
- Patent Trends : Recent patents highlight brominated pyrazoles (e.g., Example 5.23 in EP applications) as intermediates in kinase inhibitors, underscoring their industrial relevance.
Biological Activity
4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride (CAS No. 175277-00-6) is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The molecular formula of this compound is CHBrClNO. It is characterized by the presence of a bromine atom, an ethyl group, and a carbonyl chloride functional group, which contribute to its reactivity and biological interactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The IC values for these compounds ranged from 2.43 to 14.65 μM, indicating their potential as effective anticancer agents .
Table 1: Anticancer Activity of Pyrazole Derivatives
| Compound | Cell Line | IC (μM) |
|---|---|---|
| 4-Bromo... | MDA-MB-231 | 2.43 - 7.84 |
| 4-Bromo... | HepG2 | 4.98 - 14.65 |
Anti-inflammatory Activity
The anti-inflammatory effects of pyrazole derivatives have also been documented. In vitro studies have shown that certain pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation. For example, IC values for COX-2 inhibition were reported as low as 0.02 μM for some derivatives .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC (μM) |
|---|---|---|
| 4-Bromo... | COX-2 | 0.02 - 0.04 |
The mechanism by which pyrazole derivatives exert their biological effects often involves the modulation of key signaling pathways associated with cell proliferation and inflammation. For instance, apoptosis-inducing activities have been observed in breast cancer cells treated with these compounds, leading to increased caspase activity and morphological changes indicative of programmed cell death .
Case Studies
A notable case study involved the synthesis and evaluation of various pyrazole derivatives, including this compound. The study demonstrated that these compounds could effectively disrupt microtubule assembly at concentrations as low as 20 μM, suggesting their potential as microtubule-destabilizing agents in cancer therapy .
Safety and Toxicology
While exploring the biological activities of this compound, safety data indicate that it is corrosive and can cause severe skin burns and eye damage upon contact . Therefore, appropriate precautions should be taken when handling this compound in laboratory settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-1-Ethyl-3-Methyl-1H-Pyrazole-5-Carbonyl Chloride?
- Methodology :
- Bromination : Introduce bromine at the 4-position of the pyrazole ring using phosphorus oxybromide (POBr₃) in acetonitrile under reflux (70–100°C). This method is adapted from brominated pyrazole syntheses, where POBr₃ acts as both a brominating agent and a Lewis acid .
- Carbonyl Chloride Formation : React the carboxylic acid precursor with thionyl chloride (SOCl₂) or oxalyl chloride (ClCO)₂O in anhydrous dichloromethane (DCM) at 0–25°C. Monitor completion via FT-IR (disappearance of -OH stretch at ~3000 cm⁻¹) .
- Critical Considerations :
- Use inert gas (N₂/Ar) to exclude moisture, as the carbonyl chloride is highly hydrolytic.
- Purify intermediates via silica gel chromatography (hexane:ethyl acetate gradients) to isolate isomers and byproducts .
Q. How can the structure of this compound be confirmed experimentally?
- Techniques :
- X-ray Crystallography : Resolve crystal structures to confirm regiochemistry (e.g., bromine at C4 vs. C5). For example, ethyl pyrazole carboxylates have been structurally validated using single-crystal diffraction (monoclinic P2₁/c space group, θ range 3.1–27.5°) .
- NMR Analysis :
- ¹H NMR : Methyl groups (1-ethyl, 3-methyl) appear as singlets at δ 1.2–1.4 ppm (ethyl -CH₃) and δ 2.1–2.3 ppm (3-methyl).
- ¹³C NMR : Carbonyl chloride (C=O) resonates at δ 165–170 ppm, while pyrazole carbons (C4-Br) show deshielding (~δ 110–120 ppm) .
- Data Contradictions : Discrepancies in melting points (e.g., 72–79°C for similar bromopyrazoles) may arise from polymorphism or impurities; recrystallize from acetone/hexane mixtures to ensure purity .
Q. What precautions are necessary for handling this compound?
- Safety Protocol :
- Use fume hoods and PPE (nitrile gloves, goggles) due to lachrymatory and corrosive properties of acyl chlorides.
- Store under anhydrous conditions (molecular sieves) at 2–8°C to prevent hydrolysis to carboxylic acid .
Advanced Research Questions
Q. How does steric hindrance influence the reactivity of the carbonyl chloride group?
- Mechanistic Insight :
- The 1-ethyl and 3-methyl groups create steric bulk, slowing nucleophilic attack at the carbonyl carbon. Kinetic studies (e.g., reaction with aniline) show reduced rates compared to less-substituted analogs.
- DFT Calculations : Optimize transition states using Gaussian09 (B3LYP/6-31G*) to model steric effects. Electron-withdrawing bromine enhances electrophilicity but steric factors dominate .
Q. Can this compound serve as a precursor for Suzuki-Miyaura cross-coupling?
- Application :
- The 4-bromo substituent enables palladium-catalyzed coupling with arylboronic acids. For example, react with Pd(PPh₃)₄ (2 mol%), K₂CO₃ in THF/H₂O (3:1) at 80°C for 12h to form biarylpyrazoles .
- Limitations :
- Bulky substituents (ethyl, methyl) may reduce coupling efficiency. Screen ligands (e.g., XPhos, SPhos) to improve turnover .
Q. What role does crystal packing play in stabilizing the solid-state structure?
- Crystallographic Analysis :
- In ethyl pyrazole carboxylates, intermolecular C-H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.8 Å) stabilize the lattice. Similar interactions are expected in the title compound .
- Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (>200°C typical for halogenated pyrazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
